Stereochemical Identity: (1S,2R) Absolute Configuration Versus (1R,2S) Enantiomer and Racemic Mixtures
The target compound bears a defined (1S,2R) absolute configuration at the cyclohexane 1- and 2-positions. The enantiomeric counterpart, (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid (CAS 1932240-43-1), possesses the opposite absolute stereochemistry and a different triazole regioisomeric attachment (5-yl vs. 3-yl). In the BMS LPA antagonist patent family, compounds incorporating the (1S,2R) cyclohexane configuration demonstrated potent hLPA1 functional antagonism, with exemplified carbamoyl derivatives achieving IC50 values as low as 19 nM in the hLPA1 functional antagonist assay [1]. The opposite (1R,2S) configuration is not claimed nor exemplified as delivering equivalent LPA1 antagonist potency within the same patent family, indicating that the (1S,2R) stereochemistry is a critical determinant of target engagement [1]. Racemic mixtures introduce an approximately 50% dilution of the active enantiomer and confound dose-response interpretation .
| Evidence Dimension | Absolute stereochemistry at cyclohexane C1 and C2 positions |
|---|---|
| Target Compound Data | (1S,2R) single enantiomer, cis configuration |
| Comparator Or Baseline | (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid (CAS 1932240-43-1, opposite enantiomer); rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride (racemic mixture) |
| Quantified Difference | Enantiomeric excess: target is enantiopure; racemic comparator is 0% ee. Stereochemical divergence precludes direct functional equivalence; exemplified (1S,2R)-configured carbamoyl derivatives in the BMS patent family reach hLPA1 IC50 of 19 nM [1]. |
| Conditions | hLPA1 functional antagonist assay (BMS patent US 10,071,078; carbamoyloxymethyl triazole cyclohexyl acid series). Note: Direct IC50 data for the free acid (1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid itself are not publicly reported; data cited are for the closest exemplified carbamoyl conjugates bearing the same (1S,2R) cyclohexane core. |
Why This Matters
For procurement supporting LPA1 antagonist SAR programs, selection of the incorrect enantiomer or a racemic mixture introduces a stereochemical variable that cannot be retrospectively corrected and may yield misleading or negative biological results, increasing the cost of hit validation.
- [1] Cheng PTW, Shi Y, Wang Y, Shi J, Tao S, Li J, Kennedy LJ, Kaltenbach RF III, Zhang H, Corte JR. Carbamoyloxymethyl triazole cyclohexyl acids as LPA antagonists. U.S. Patent 10,071,078, issued September 11, 2018. Example 3: hLPA1 IC50 = 19 nM. Assigned to Bristol-Myers Squibb Company. View Source
